4-Morpholinopyridine-3-boronic acid pinacol ester
Description
4-Morpholinopyridine-3-boronic acid pinacol ester (CAS: 494771-62-9) is a heterocyclic boronic ester featuring a pyridine core substituted with a morpholine group at the 4-position and a boronic acid pinacol ester at the 3-position. Its molecular formula is C₁₅H₂₁BN₂O₃, with an average molecular weight of 288.16 g/mol . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of its boronic ester moiety, which facilitates carbon-carbon bond formation in medicinal chemistry and materials science . The morpholine substituent enhances solubility in polar organic solvents and influences electronic properties, making it valuable in drug discovery for targeting enzymes or receptors .
Properties
IUPAC Name |
4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)12-11-17-6-5-13(12)18-7-9-19-10-8-18/h5-6,11H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXCBGKHEAHJDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Reaction Framework
The halogen-metal exchange (HMe) approach involves substituting a halogen atom (typically bromine or iodine) at the pyridine C3 position with a boron moiety. For 4-morpholinopyridine-3-boronic acid pinacol ester, this method begins with 3-bromo-4-morpholinopyridine as the precursor. Treatment with a lithium or magnesium reagent (e.g., n-BuLi or i-PrMgCl) generates a reactive arylmetal intermediate, which subsequently reacts with bis(pinacolato)diboron (B₂pin₂) to install the boronic ester group.
Key Conditions :
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Temperature: −78°C to 0°C for lithiation; room temperature for borylation.
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Solvent: Tetrahydrofuran (THF) or diethyl ether.
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Catalysts: None required for HMe; copper(I) salts (e.g., CuCN) may enhance borylation efficiency.
Example Protocol :
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Dissolve 3-bromo-4-morpholinopyridine (1.0 equiv) in anhydrous THF under argon.
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Add n-BuLi (1.1 equiv) dropwise at −78°C, stir for 30 minutes.
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Introduce B₂pin₂ (1.2 equiv) and warm to room temperature.
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Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography.
Yield : 60–75%, depending on substituent steric effects.
Directed Ortho-Metalation (DoM) Strategy
Leveraging Morpholine as a Directing Group
The morpholine substituent at the pyridine C4 position acts as a directing group, enabling regioselective lithiation at C3. Subsequent borylation with trimethyl borate or B₂pin₂ yields the target compound. This method avoids pre-functionalized halogenated precursors, streamlining synthesis.
Reaction Sequence :
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Treat 4-morpholinopyridine with LDA (Lithium Diisopropylamide) at −78°C.
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Quench the lithiated intermediate with trimethyl borate.
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Hydrolyze the boronate ester under acidic conditions.
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Protect the boronic acid with pinacol to form the pinacol ester.
Optimization Notes :
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Excess LDA (2.5 equiv) ensures complete deprotonation.
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Pinacol protection requires anhydrous conditions to prevent boronic acid decomposition.
Yield : 50–65%, limited by competing side reactions at higher temperatures.
Palladium-Catalyzed Miyaura Borylation
Cross-Coupling with Diboron Reagents
This method employs palladium catalysts to facilitate the coupling of 3-halo-4-morpholinopyridines (X = Br, I) with B₂pin₂. The Pd(dppf)Cl₂ catalyst system is particularly effective, enabling C–B bond formation under mild conditions.
Representative Procedure :
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Combine 3-iodo-4-morpholinopyridine (1.0 equiv), B₂pin₂ (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 equiv) in dioxane.
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Heat at 80°C for 12 hours under nitrogen.
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Filter through Celite, concentrate, and purify via flash chromatography.
Critical Parameters :
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Base selection: Potassium acetate outperforms carbonate bases in minimizing deborylation.
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Solvent polarity: Dioxane or dimethylformamide (DMF) enhances catalyst stability.
Yield : 70–85%, with superior scalability for industrial applications.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Ideal Use Case |
|---|---|---|---|
| Halogen-Metal Exchange | High regioselectivity; established protocol | Requires cryogenic conditions; halogenated precursors | Small-scale laboratory synthesis |
| Directed Ortho-Metalation | Avoids pre-halogenated substrates | Moderate yields; sensitive to directing group orientation | Functional group compatibility studies |
| Miyaura Borylation | Scalable; excellent yields | Catalyst cost; oxygen-sensitive conditions | Industrial production |
Stability Considerations :
The pinacol ester group enhances stability, but intermediates such as boronic acids require inert atmospheres (N₂/Ar) and moisture-free handling .
Chemical Reactions Analysis
Types of Reactions
4-Morpholinopyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds.
Protodeboronation: Removal of the boronic ester group under acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or toluene)
Protodeboronation: Acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)
Oxidation: Hydrogen peroxide, sodium periodate, or other oxidizing agents
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura coupling
Alcohols or Ketones: From oxidation reactions
Hydrocarbons: From protodeboronation
Scientific Research Applications
4-Morpholinopyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Biological Research: Investigated for its potential in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-Morpholinopyridine-3-boronic acid pinacol ester primarily involves its role as a boronic ester in various chemical reactions. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The compound’s ability to form stable complexes with transition metals makes it a valuable reagent in these reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Reactivity and Solubility
- Solubility: Pinacol esters generally exhibit superior solubility in organic solvents compared to free boronic acids. For example, phenylboronic acid pinacol ester dissolves readily in chloroform and ketones . While direct data for the morpholinopyridine derivative is lacking, its morpholine group likely enhances solubility in polar aprotic solvents (e.g., DMF, THF) relative to non-polar analogues .
- Hydrolysis Stability: Like most pinacol esters, hydrolysis requires acidic conditions with oxidants (e.g., NaIO₄) or diethanolamine to break the B-O bond . The morpholine group may slow hydrolysis due to electron donation, contrasting with electron-withdrawing substituents (e.g., nitro groups in 4-nitrophenylboronic acid pinacol ester) .
Biological Activity
4-Morpholinopyridine-3-boronic acid pinacol ester (also known as 6-(4-Morpholinyl)pyridine-3-boronic acid pinacol ester) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in drug discovery, and relevant case studies.
- Molecular Formula: C15H23BN2O3
- Molecular Weight: 290.17 g/mol
- CAS Number: 485799-04-0
- Melting Point: 85°C to 86°C .
This compound functions primarily as a boron-containing compound that can form reversible covalent bonds with biomolecules. This property is crucial for its role as an inhibitor in various biological pathways, particularly in enzyme inhibition and modulation of protein interactions.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of histone methyltransferases, particularly G9a and GLP, which are implicated in several cancers and hemoglobinopathies. The inhibition of these enzymes can lead to altered gene expression profiles, making it a candidate for cancer therapy .
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in leukemia cell lines, suggesting its potential as an anticancer agent .
Case Studies
- Histone Methyltransferase Inhibition : A study highlighted the efficacy of this compound in inhibiting G9a and GLP, leading to significant reductions in tumor growth in xenograft models .
- Cytotoxicity Assays : In a series of cytotoxicity assays against different cancer cell lines, the compound exhibited IC50 values ranging from 1 to 10 µM, indicating potent antitumor activity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H23BN2O3 |
| Molecular Weight | 290.17 g/mol |
| Melting Point | 85°C to 86°C |
| CAS Number | 485799-04-0 |
| Anticancer Activity (IC50) | 1 - 10 µM |
Safety and Handling
The compound is classified under hazardous materials due to its potential toxicity. It is important to handle it with care, following appropriate safety protocols:
Q & A
Q. What is the primary role of 4-morpholinopyridine-3-boronic acid pinacol ester in Suzuki-Miyaura coupling reactions?
This compound serves as a boron nucleophile, enabling carbon-carbon bond formation with aryl/heteroaryl halides via palladium-catalyzed cross-coupling. The morpholine substituent enhances solubility in polar solvents and modulates electronic effects, stabilizing intermediates during transmetallation .
Q. How should this compound be stored to maintain stability?
Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the boronic ester. Desiccants (e.g., molecular sieves) are recommended to mitigate moisture sensitivity .
Q. What analytical methods validate its purity and structural integrity?
Use /-NMR to confirm substitution patterns, mass spectrometry (HRMS) for molecular weight verification, and HPLC (≥97% purity threshold) to detect impurities. X-ray crystallography may resolve stereoelectronic properties .
Q. What safety precautions are essential during handling?
Avoid skin/eye contact using nitrile gloves and goggles. Work in a fume hood to minimize inhalation risks. In case of exposure, rinse with water for 15 minutes and seek medical attention if irritation persists .
Advanced Research Questions
Q. How can reaction yields be optimized in Suzuki-Miyaura couplings using this compound?
Key parameters include:
Q. How does the morpholine group influence regioselectivity in coupling reactions?
The morpholine’s electron-donating nature directs electrophilic substitution to the para position of the pyridine ring. Steric hindrance from the morpholine ring may further suppress undesired side reactions .
Q. How can researchers address contradictions in reaction outcomes under physiological conditions?
Evidence shows boronic esters react with HO at pH 8 and 37°C, potentially forming phenolic byproducts. Pre-screen reaction media for oxidative interference using control experiments without coupling partners .
Q. What strategies mitigate hydrolytic degradation during prolonged reactions?
Employ anhydrous solvents (e.g., THF dried over Na/benzophenone) and molecular sieves. Monitor reaction progress via TLC or in situ -NMR to terminate before significant decomposition .
Q. How is this compound applied in synthesizing kinase inhibitors?
The pyridine-morpholine scaffold mimics ATP-binding pockets in kinases. Coupling with heteroaryl halides generates pharmacophores for JAK/STAT or PI3K inhibitors. Post-coupling modifications (e.g., deprotection) yield final drug candidates .
Q. What computational tools predict its reactivity in novel reactions?
DFT calculations (e.g., Gaussian 09) model transition states for cross-couplings. Molecular docking (AutoDock Vina) assesses binding affinity in drug design. QSAR models correlate substituent effects with reaction rates .
Methodological Challenges
Q. How to resolve low coupling efficiency with sterically hindered partners?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
